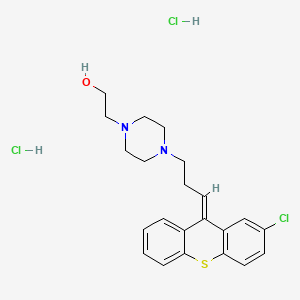

trans-Clopenthixol dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWNZMIBFHMYMX-MONHGIHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60110038 | |

| Record name | trans-Clopenthixol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60110038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58045-22-0, 633-59-0, 58045-23-1 | |

| Record name | beta-Clopenthixol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058045220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Clopenthixol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60110038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPENTHIXOL DIHYDROCHLORIDE, TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3KM17324B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of trans-Clopenthixol Dihydrochloride

Introduction:

trans-Clopenthixol, also known as (E)-Clopenthixol, is the trans-isomer of Clopenthixol (B1202743).[1] Unlike its cis-isomer, zuclopenthixol (B143822), which is a potent antipsychotic, the trans-isomer is reported to be pharmacologically inactive or to lack neuroleptic effects.[1][2] This document provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of trans-Clopenthixol dihydrochloride (B599025), tailored for researchers and professionals in drug development.

Chemical and Physical Properties

trans-Clopenthixol dihydrochloride is a thioxanthene (B1196266) derivative.[3] The presence of the dihydrochloride salt form generally enhances its solubility in aqueous solutions.[4] Key identifying and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-{4-[(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl}ethanol dihydrochloride | [5] |

| Synonyms | (E)-Clopenthixol dihydrochloride, β-Clopenthixol | [2][6] |

| CAS Number | 58045-22-0 | [2][7] |

| Molecular Formula | C22H27Cl3N2OS (or C22H25ClN2OS · 2HCl) | [2][8] |

| Molecular Weight | 473.89 g/mol | [2][7][8] |

| Appearance | Off-white to light yellow solid/crystalline powder | [2][4] |

| Melting Point | 234 °C (for the related Clopenthixol dihydrochloride) | [4] |

| Solubility | DMSO: 10 mg/mL (with ultrasonic and warming to 60°C) | [2] |

| Storage | 4°C, sealed, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Pharmacological and Pharmacokinetic Profile

The primary distinction of trans-Clopenthixol from its cis-isomer lies in its pharmacological activity. While zuclopenthixol (the cis-isomer) is a potent antagonist at dopamine (B1211576) D1 and D2 receptors, as well as α1-adrenergic and 5-HT2 receptors, the trans-isomer is considered inactive as a neuroleptic.[1][9] However, some studies have explored its potential as an antibiotic agent, showing inhibitory effects on Pseudomonas aeruginosa and Plasmodium falciparum in vitro.[2]

Pharmacodynamics

-

Mechanism of Action : Lacks the significant dopamine receptor antagonism that characterizes the antipsychotic effects of its cis-isomer.[1][2] Its utility has been investigated in non-neuroleptic contexts, such as anti-infective research.[2]

Pharmacokinetics

Detailed pharmacokinetic studies specifically for the trans-isomer are not extensively available in the provided results. However, studies on zuclopenthixol dihydrochloride given in an aqueous solution show very rapid absorption, with peak serum levels reached approximately one hour after injection, followed by a rapid decline.[10][11] It is reasonable to infer that the trans-isomer, when administered in the same formulation, would exhibit a similar absorption and distribution profile due to its structural similarity, though its metabolic fate and clearance might differ.

-

Metabolism : The metabolism of the parent compound, clopenthixol, involves sulphoxidation, side-chain N-dealkylation, and glucuronic acid conjugation.[3] It is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][9]

Experimental Protocols

Detailed experimental protocols for this compound are not explicitly provided in the search results. However, based on the information available, standard analytical methods can be inferred.

Purity and Isomer Determination

A common method for the analysis and separation of clopenthixol isomers is High-Performance Liquid Chromatography (HPLC). Gas chromatography-mass spectrometry (GC-MS) has also been used for the determination of both cis(Z)- and trans(E)-clopenthixol in postmortem samples.[12]

General HPLC Protocol Outline:

-

Standard Preparation : Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol (B129727) or a mobile phase constituent).

-

Sample Preparation : Dissolve the sample in the same solvent.

-

Chromatographic Conditions :

-

Column : A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection : UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 232 nm or 272 nm).[13]

-

-

Analysis : Inject the standard and sample solutions. The purity and concentration can be determined by comparing the peak areas.

Visualizations

The following diagrams illustrate key aspects of this compound.

Caption: Lack of significant neuroleptic activity of the trans-isomer.

Caption: General experimental workflow for compound characterization.

Caption: Logical relationships of core properties.

References

- 1. Cis(Z)-clopenthixol and clopenthixol (Sordinol) in chronic psychotic patients. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. trans-Clopenthixol (dihydrochloride) | 58045-22-0 [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. trans-clopenthixol hydrochloride | LGC Standards [lgcstandards.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. psychiatry.ru [psychiatry.ru]

- 11. Pharmacokinetics of three different injectable zuclopenthixol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Concentrations of cis(Z)-clopenthixol and trans(E)-clopenthixol in a lethal case involving zuclopenthixol, diazepam, and cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on the Mechanism of Action of trans-Clopenthixol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-Clopenthixol dihydrochloride (B599025) is the (E)-isomer of the thioxanthene (B1196266) class of compounds. Unlike its geometric isomer, cis-(Z)-clopenthixol (zuclopenthixol), which is a potent antipsychotic agent, trans-clopenthixol is considered pharmacologically inactive with respect to neuroleptic effects. This inactivity is primarily attributed to its stereochemistry, which results in a significantly lower binding affinity for key central nervous system (CNS) receptors, particularly dopamine (B1211576) D1 and D2 receptors. This guide provides a detailed examination of the mechanism of action of trans-clopenthixol dihydrochloride, focusing on its receptor binding profile and the experimental methodologies used to determine these characteristics. Due to the limited availability of specific quantitative binding data for the trans-isomer, this guide will also present comparative data for the active cis-isomer and the closely related thioxanthene, flupenthixol (B1673465), to illustrate the profound impact of stereochemistry on pharmacological activity.

Introduction: The Stereochemistry of Clopenthixol (B1202743)

Clopenthixol exists as two geometric isomers: cis-(Z)-clopenthixol and trans-(E)-clopenthixol. The antipsychotic efficacy of clopenthixol is almost exclusively attributed to the cis-(Z)-isomer, commercially known as zuclopenthixol. The trans-(E)-isomer, the subject of this guide, is largely devoid of antipsychotic activity due to its conformational structure, which does not favor high-affinity binding to dopamine receptors. While the two isomers may share some pharmacological properties, such as anti-noradrenergic effects, the anti-dopaminergic action is a key differentiator.[1]

Core Mechanism of Action: Receptor Binding Profile

The primary mechanism of action of typical antipsychotics lies in their ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain. The therapeutic efficacy of these drugs correlates strongly with their affinity for D2 receptors.

Dopamine Receptor Interactions

This compound exhibits minimal antagonistic activity at dopamine receptors.[2] Clinical and pharmacological studies have consistently demonstrated that trans-clopenthixol is ineffective in producing antipsychotic or anti-manic effects, which are dependent on dopamine receptor blockade.[1]

In contrast, the active isomer, cis-(Z)-clopenthixol (zuclopenthixol) , is a potent antagonist at both dopamine D1 and D2 receptors.[3] Thioxanthenes like cis-(Z)-clopenthixol generally show equal affinity for both D1 and D2 receptors.[3]

To quantitatively illustrate the stereospecificity of thioxanthenes at dopamine receptors, data for the closely related compound flupenthixol is presented. The cis-(Z)-isomer of flupenthixol is a potent dopamine receptor antagonist, while the trans-(E)-isomer is significantly less active.

Other Neurotransmitter Receptor Interactions

While specific quantitative data for trans-clopenthixol is scarce, it is understood that its affinity for other key neurotransmitter receptors, such as serotonin (B10506) (5-HT), alpha-adrenergic, and histamine (B1213489) receptors, is also significantly lower than that of the cis-isomer.

The active isomer, cis-(Z)-clopenthixol , demonstrates high affinity for alpha-1-adrenergic and serotonin 5-HT2A receptors, and weaker affinity for histamine H1 receptors. It has negligible affinity for muscarinic cholinergic receptors.

Quantitative Data on Receptor Binding Affinities

The following tables summarize the available quantitative data (Ki values in nM) for the active cis-(Z)-isomer of clopenthixol and a comparative profile for the isomers of flupenthixol to illustrate the expected differences in affinity for trans-clopenthixol. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Profile of cis-(Z)-Clopenthixol (Zuclopenthixol)

| Receptor | Ki (nM) |

| Dopamine D1 | High Affinity |

| Dopamine D2 | High Affinity |

| Serotonin 5-HT2A | High Affinity |

| Alpha-1 Adrenergic | High Affinity |

| Histamine H1 | Weaker Affinity |

Note: Specific Ki values for cis-(Z)-clopenthixol are not consistently reported across literature; however, its high affinity for these receptors is well-established.

Table 2: Comparative Receptor Binding Profile of Flupenthixol Isomers

| Receptor | cis-(Z)-Flupenthixol (Ki, nM) | trans-(E)-Flupenthixol (Ki, nM) |

| Dopamine D1 | Potent Affinity | Significantly Weaker Affinity |

| Dopamine D2 | 0.38 | Significantly Weaker Affinity |

| Serotonin 5-HT2A | 7 | Significantly Weaker Affinity |

This data for flupenthixol serves as a proxy to demonstrate the significant drop in receptor affinity for the trans-isomer of thioxanthenes.[4]

Experimental Protocols

The determination of receptor binding affinities is typically performed using competitive radioligand binding assays. Below are detailed methodologies for assessing binding to dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic drugs.

Competitive Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., trans-clopenthixol) for the dopamine D2 receptor.

Materials:

-

Radioligand: [3H]-Spiperone (a potent D2 antagonist).

-

Receptor Source: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells), or from brain tissue rich in D2 receptors (e.g., rat striatum).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Non-specific Binding Control: A high concentration of a potent D2 antagonist, such as 10 µM haloperidol (B65202) or unlabeled spiperone.

-

Test Compound: this compound, prepared in a series of dilutions.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Homogenize the cell pellet or brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, membrane preparation (typically 50-100 µg protein), and [3H]-Spiperone (at a concentration near its Kd, e.g., 0.1-0.3 nM).

-

Non-specific Binding: Non-specific binding control, membrane preparation, and [3H]-Spiperone.

-

Competition: A specific concentration of the test compound (trans-clopenthixol), membrane preparation, and [3H]-Spiperone. A range of concentrations of the test compound should be used to generate a competition curve.

-

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Competitive Radioligand Binding Assay for Serotonin 5-HT2A Receptor

This protocol is similar to the D2 receptor assay, with the following modifications:

-

Radioligand: [3H]-Ketanserin or [125I]-DOI.

-

Receptor Source: Membranes from cells expressing the human 5-HT2A receptor or from brain regions with high 5-HT2A receptor density (e.g., frontal cortex).

-

Non-specific Binding Control: A high concentration of a potent 5-HT2A antagonist, such as 10 µM mianserin (B1677119) or unlabeled ketanserin.

Visualizations

The following diagrams illustrate the key concepts related to the mechanism of action of this compound.

Caption: Differential Receptor Binding of Clopenthixol Isomers.

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

Conclusion

The mechanism of action of this compound is primarily defined by its lack of significant interaction with key CNS receptors responsible for antipsychotic effects. Its stereoisomeric configuration prevents high-affinity binding to dopamine D1 and D2 receptors, rendering it pharmacologically inactive as a neuroleptic. This stands in stark contrast to its cis-(Z)-isomer, zuclopenthixol, which is a potent antagonist at these and other neurotransmitter receptors. Understanding the stereoselectivity of thioxanthenes like clopenthixol is crucial for drug design and development in the field of neuropsychopharmacology. The experimental protocols detailed herein provide a framework for the in vitro characterization of such compounds. Further research could explore potential non-dopaminergic activities of trans-clopenthixol, although current evidence suggests these are minimal in the context of CNS pharmacology.

References

- 1. Dopamine and mania. The effects of trans- and cis-clopenthixol in a double-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and pharmacological differentiation of neuroleptic effect on dopamine D-1 and D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Neuroleptic Profile of Clopenthixol Isomers: A Technical Guide Focusing on the Active cis(Z)-Isomer

An important clarification regarding the neuroleptic activity of Clopenthixol (B1202743) isomers is warranted. Scientific literature indicates a stereospecific dissociation of effects, where the neuroleptic properties are attributed exclusively to the cis(Z)-isomer, known as Zuclopenthixol. The trans(E)-isomer, trans-Clopenthixol, is reported to be devoid of neuroleptic effects[1][2]. In fact, trans-Clopenthixol has been investigated for other properties, such as antibiotic activity[1].

This technical guide will, therefore, focus on the well-documented neuroleptic activity of the active isomer, cis(Z)-Clopenthixol (Zuclopenthixol), to provide researchers, scientists, and drug development professionals with the relevant data and experimental context.

Core Mechanism of Neuroleptic Action

Zuclopenthixol, the cis(Z)-isomer of Clopenthixol, exerts its antipsychotic effects primarily through potent antagonism of dopamine (B1211576) receptors in the brain.[3][4][5] It is classified as a typical antipsychotic of the thioxanthene (B1196266) class.[4][6] The primary mechanism involves the blockade of both dopamine D1 and D2 receptors.[3][7][8][9] This dopaminergic blockade is believed to be essential for its therapeutic effects in psychotic disorders like schizophrenia.[2][5]

Beyond its high affinity for dopamine receptors, Zuclopenthixol also demonstrates significant interaction with other neurotransmitter systems. It possesses high affinity for alpha-1 adrenergic and serotonin (B10506) 5-HT2 receptors.[3][4] Its activity at histamine (B1213489) H1 receptors is weaker, and it has an even lower affinity for muscarinic cholinergic and alpha-2 adrenergic receptors.[3][4] This broad receptor-binding profile contributes to both its therapeutic efficacy and its side-effect profile.

Receptor Binding Affinity

The efficacy and potency of an antipsychotic are closely related to its binding affinities for various neurotransmitter receptors. A lower inhibition constant (Ki) value indicates a stronger binding affinity. The receptor binding profile for Zuclopenthixol is summarized below.

| Receptor Target | Binding Affinity (Ki) | Pharmacodynamic Action | Reference |

| Dopamine D1 | High Affinity | Antagonist | [3] |

| Dopamine D2 | High Affinity | Antagonist | [3][4] |

| Serotonin 5-HT2 | High Affinity | Antagonist | [3][4] |

| Alpha-1 Adrenergic | High Affinity | Antagonist | [3][4] |

| Histamine H1 | Weaker Affinity | Antagonist | [3][4] |

| Muscarinic Cholinergic | Low Affinity | Antagonist | [3][4] |

| Alpha-2 Adrenergic | Low Affinity | Antagonist | [3][4] |

Note: Specific quantitative Ki values for trans-Clopenthixol are not provided in the search results, consistent with its lack of significant neuroleptic-related receptor binding.

Signaling Pathways and Experimental Workflow

Dopamine Receptor Antagonism Pathway

The primary neuroleptic action of Zuclopenthixol (cis(Z)-Clopenthixol) is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to mediate its antipsychotic effects on the positive symptoms of schizophrenia.

Caption: Antagonism of the D2 receptor by cis(Z)-Clopenthixol.

Experimental Workflow for Assessing Neuroleptic Activity

Preclinical evaluation of neuroleptic activity often involves animal models that assess the drug's ability to counteract dopamine-agonist-induced behaviors or to induce catalepsy, a proxy for extrapyramidal side effects.

Caption: Workflow for preclinical assessment of neuroleptic drugs.

Experimental Protocols

Receptor Binding Assays

Detailed protocols for receptor binding assays are crucial for determining the affinity (Ki) of a compound for its targets.

-

Objective: To determine the in vitro binding affinity of cis(Z)-Clopenthixol to dopamine D1, D2, and other relevant neurotransmitter receptors.

-

General Methodology:

-

Tissue Preparation: Homogenates of specific brain regions rich in the target receptor (e.g., striatum for D2 receptors) are prepared from animal models (e.g., rats).

-

Radioligand Binding: The tissue homogenate is incubated with a specific radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (cis(Z)-Clopenthixol).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration.

-

Quantification: The amount of radioactivity in the filter-bound fraction is measured using liquid scintillation counting.

-

Data Analysis: Competition curves are generated, and the IC50 (concentration of the drug that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Animal Behavioral Models

Animal models are used to assess the in vivo effects of a drug, providing insights into its potential therapeutic efficacy and side-effect profile.

-

Objective: To evaluate the antipsychotic-like and extrapyramidal side effect liability of cis(Z)-Clopenthixol.

-

Apomorphine-Induced Stereotypy Model:

-

Animals: Male Wistar rats are commonly used.

-

Procedure: Animals are pre-treated with various doses of cis(Z)-Clopenthixol or a vehicle. After a set period (e.g., 30-60 minutes), they are challenged with a dopamine agonist like apomorphine, which induces stereotyped behaviors (e.g., sniffing, gnawing, licking).

-

Scoring: Behavior is observed and scored by a trained observer, often blinded to the treatment conditions, at regular intervals.

-

Endpoint: A reduction in the stereotypy score compared to the vehicle group indicates dopamine receptor blockade and potential antipsychotic activity.[11][12]

-

-

Catalepsy Induction Model:

-

Animals: Rats or mice.

-

Procedure: Following administration of cis(Z)-Clopenthixol, the animal's forepaws are placed on a raised horizontal bar.

-

Measurement: The time the animal remains in this immobile posture is recorded.

-

Endpoint: A dose-dependent increase in the duration of immobility is indicative of catalepsy, which is considered a predictor of extrapyramidal side effects in humans.[11]

-

Pharmacokinetics and Clinical Data

The biological half-life of cis(Z)-Clopenthixol is approximately 20 hours (ranging from 12 to 29 hours).[13] In contrast, the trans(E)-isomer has been found to have a longer biological half-life.[13] Studies have shown that isomerization from the active cis(Z)-form to the inactive trans(E)-form does not occur within the body.[14]

Clinical studies comparing a mixture of cis(Z) and trans(E) isomers with the pure cis(Z)-isomer (Zuclopenthixol) found no significant differences in reported side effects.[15] However, a double-blind pilot study in manic patients showed that while cis(Z)-Clopenthixol had anti-manic effects, trans(Z)-Clopenthixol was ineffective, further supporting that the neuroleptic activity resides in the cis(Z)-isomer.[2]

Conclusion

The neuroleptic activity associated with Clopenthixol is exclusively a property of its cis(Z)-isomer, Zuclopenthixol. The trans(E)-isomer, trans-Clopenthixol, is considered inactive as a neuroleptic. Zuclopenthixol functions as a potent antagonist at dopamine D1 and D2 receptors, with additional activity at serotonergic and adrenergic receptors. Its preclinical profile, characterized by the blockade of dopamine agonist-induced behaviors, and its clinical efficacy in treating psychosis confirm its role as a typical antipsychotic. All research and development efforts concerning the neuroleptic applications of Clopenthixol should, therefore, be directed at the properties of the cis(Z)-isomer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dopamine and mania. The effects of trans- and cis-clopenthixol in a double-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Zuclopenthixol Hydrochloride? [synapse.patsnap.com]

- 6. Clopenthixol - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Clopenthixol | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. scielo.br [scielo.br]

- 11. [Identification and evaluation of the neuroleptic activity of phenotropil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alterations in cerebral dopamine function caused by administration of cis- or trans-flupenthixol for up to 18 months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Serum concentrations of cis(Z)- and trans(E)-clopenthixol after administration of cis(Z)-clopenthixol and clopenthixol to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serum concentrations of the isomers of clopenthixol and a metabolite in patients given cis(Z)-clopenthixol decanoate in viscoleo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Zuclopenthixol dihydrochloride for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Potential of trans-Clopenthixol Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Thioxanthene (B1196266) derivatives, a class of compounds traditionally utilized for their neuroleptic properties, have emerged as promising candidates with significant antibacterial activity. This technical guide provides an in-depth analysis of the antibacterial properties of trans-clopenthixol dihydrochloride (B599025), the neuroleptically inactive isomer of clopenthixol (B1202743). This document summarizes the available quantitative data on its efficacy, details the experimental protocols for its evaluation, and elucidates its proposed mechanism of action through the inhibition of bacterial efflux pumps.

Introduction

Thioxanthene derivatives were first synthesized in the late 1950s as analogues of phenothiazines with the aim of reducing toxic side effects.[1][2] While their primary clinical application has been in the management of psychosis through dopamine (B1211576) receptor antagonism, research dating back to the 1980s has consistently demonstrated their broad-spectrum antimicrobial properties.[1][2] This "non-antibiotic" class of compounds presents a valuable opportunity to repurpose existing drugs and develop new antimicrobials with novel mechanisms of action.[1]

Clopenthixol exists as two geometric stereoisomers: the cis(Z)-isomer, which is responsible for the neuroleptic effects, and the trans(E)-isomer, which is devoid of significant neuroleptic activity but exhibits more potent antibacterial action.[1][3] This stereoisomeric dissociation of antibacterial and neuroleptic effects makes trans-clopenthixol dihydrochloride a particularly interesting candidate for antimicrobial drug development, as it minimizes the potential for central nervous system side effects.[3]

This guide will focus on the antibacterial profile of the trans-(E) isomer, hereafter referred to as trans-clopenthixol.

Quantitative Antimicrobial Activity

The antibacterial efficacy of trans-clopenthixol has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the available data, providing a clear comparison of its activity against various bacterial species.

Table 1: In Vitro Antibacterial Activity of Clopenthixol Isomers and Metabolites

| Bacterial Group | No. of Strains Tested | trans-(E)-Clopenthixol MIC Range (µg/mL) | cis-(Z)-Clopenthixol MIC Range (µg/mL) |

| Staphylococci / Micrococci | 4 | 12.5 | 12.5 - 25 |

| Streptococci | 13 | 3.1 - 25 | 6.2 - 50 |

Data adapted from Mortensen and Kristiansen, 1987.[1]

Table 2: General Antibacterial Spectrum of trans-(E)-Clopenthixol

| Bacterial Type | General Sensitivity | Reported MIC Range (µg/mL) |

| Gram-positive bacteria | Highly Sensitive | 6.2 - 25 |

| Gram-negative bacteria | Moderately Sensitive | 3.1 - 6.2 |

| Corynebacterium spp. | Highly Sensitive | Not specified |

| Listeria spp. | Highly Sensitive | Not specified |

| Pseudomonas aeruginosa | Sensitive | Not specified[3] |

Data summarized from a review by Dastidar et al., 2021, referencing the work of Mortensen and Kristiansen, 1987.[1]

Proposed Mechanism of Action: Efflux Pump Inhibition

The primary proposed mechanism for the antibacterial activity of trans-clopenthixol and other thioxanthenes is the inhibition of multidrug resistance (MDR) efflux pumps.[4][5] These transport proteins are a key defense mechanism in bacteria, actively extruding a wide range of antimicrobial agents from the cell, thereby reducing their intracellular concentration and efficacy.[6]

By inhibiting these pumps, trans-clopenthixol can restore or enhance the susceptibility of resistant bacteria to conventional antibiotics.[4] This mechanism is multifaceted and may involve direct interaction with the pump proteins and disruption of the proton motive force that powers many of these transporters.[4]

Figure 1. Proposed mechanism of efflux pump inhibition by trans-clopenthixol.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method.

Materials:

-

This compound

-

Appropriate bacterial strains (e.g., ATCC reference strains)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Inoculum: Culture the test bacteria on an appropriate agar (B569324) plate for 18-24 hours. Select several colonies to inoculate a tube of CAMHB and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the trans-clopenthixol stock solution with CAMHB to achieve the desired concentration range.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of trans-clopenthixol that completely inhibits visible growth of the organism.

Figure 2. Workflow for MIC determination by broth microdilution.

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This protocol describes a common method to assess the efflux pump inhibitory activity of a compound using the fluorescent substrate ethidium (B1194527) bromide (EtBr).

Materials:

-

Bacterial strain known to overexpress an efflux pump (e.g., Staphylococcus aureus SA-1199B)

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr)

-

Glucose

-

This compound

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

-

Loading with EtBr: Add EtBr to the cell suspension at a sub-inhibitory concentration.

-

Baseline Fluorescence: Measure the baseline fluorescence of the cell suspension.

-

Addition of Inhibitor: Add trans-clopenthixol at a sub-inhibitory concentration to the experimental samples. A control sample without the inhibitor should be included.

-

Energizing the Cells: Add glucose to the cell suspension to energize the efflux pumps.

-

Fluorescence Monitoring: Monitor the fluorescence over time. A decrease in fluorescence indicates the efflux of EtBr from the cells. Inhibition of the efflux pump by trans-clopenthixol will result in a slower rate of fluorescence decrease compared to the control.

Figure 3. Workflow for an ethidium bromide accumulation assay.

Conclusion and Future Directions

This compound demonstrates significant in vitro antibacterial activity against a broad spectrum of bacteria, including clinically relevant species. Its primary mechanism of action is believed to be the inhibition of bacterial efflux pumps, a pathway that is less susceptible to the development of resistance compared to traditional antibiotic targets. The dissociation of its antibacterial and neuroleptic effects makes it a compelling lead compound for the development of new antimicrobial therapies.

Further research is warranted to:

-

Fully elucidate the specific efflux pumps inhibited by trans-clopenthixol across a wider range of bacterial pathogens.

-

Conduct in vivo studies to evaluate its efficacy and safety in animal models of infection.

-

Explore structure-activity relationships to design novel thioxanthene derivatives with enhanced antibacterial potency and reduced toxicity.

The repurposing of established drugs like trans-clopenthixol represents a promising strategy in the ongoing battle against antimicrobial resistance.

References

- 1. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 2. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]

- 3. Stereo-isomeric dissociation of the antibacterial and the neuroleptic effect of clopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

In Vitro Activity of trans-Clopenthixol Against Plasmodium falciparum: A Methodological and Conceptual Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies detailing the in vitro activity of trans-Clopenthixol against Plasmodium falciparum are not available in the public domain. This guide, therefore, provides a comprehensive framework of the methodologies and conceptual pathways that would be employed to investigate such activity, based on established protocols for antimalarial drug discovery.

Introduction to Clopenthixol (B1202743) and its Isomers

Clopenthixol is a typical antipsychotic drug belonging to the thioxanthene (B1196266) class.[1] It exists as a mixture of two geometric isomers: cis(Z)-Clopenthixol (Zuclopenthixol) and trans(E)-Clopenthixol.[1] Zuclopenthixol is the pharmacologically active isomer used in the treatment of schizophrenia.[2] Studies have shown that there is no in vivo transformation of the cis isomer to the trans isomer or vice versa.[3] While the neuroleptic activity of the cis isomer is well-documented, the antiplasmodial activity of either isomer has not been reported in the available literature.

Standard Experimental Protocols for In Vitro Antiplasmodial Activity Testing

The evaluation of a compound's efficacy against P. falciparumin vitro is a critical first step in antimalarial drug discovery.[4] This involves culturing the parasite and assessing its growth inhibition in the presence of the test compound.

Plasmodium falciparum Culture

-

Parasite Strains: A variety of well-characterized laboratory-adapted strains of P. falciparum are used to assess the spectrum of activity of a test compound. These include both drug-sensitive strains (e.g., 3D7, D6) and drug-resistant strains (e.g., W2, Dd2, K1).[5]

-

Culture Medium: The parasites are typically cultured in human erythrocytes (type O+) suspended in RPMI 1640 medium.[6] This medium is supplemented with L-glutamine, HEPES buffer, sodium bicarbonate, gentamicin, and a source of protein and lipids, which can be human serum or a serum substitute like Albumax I or II.[5][6] Hypoxanthine is also added as a crucial nutrient for the parasite.[6]

-

Culture Conditions: The parasite cultures are maintained at 37°C in a controlled atmosphere with low oxygen levels, typically a gas mixture of 5% CO2, 5% O2, and 90% N2.[5][6]

In Vitro Drug Susceptibility Assays

Several methods are commonly employed to quantify the inhibition of parasite growth.

-

SYBR Green I-Based Fluorescence Assay: This is a widely used high-throughput method.[6] SYBR Green I is a fluorescent dye that binds to DNA. In this assay, parasite growth is proportional to the amount of DNA, and therefore the fluorescence intensity.

-

[³H]-Hypoxanthine Incorporation Assay: This method relies on the parasite's uptake of the radiolabeled purine (B94841) precursor, [³H]-hypoxanthine, for DNA and RNA synthesis.[7] The amount of incorporated radioactivity is a measure of parasite viability.

-

Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase. The level of pLDH activity is proportional to the number of viable parasites.

-

Microscopy: The traditional method involves the microscopic examination of Giemsa-stained thin blood smears to determine the parasitemia (percentage of infected red blood cells) and assess parasite morphology.

Data Presentation: Quantifying Antiplasmodial Activity

The primary metric for the in vitro antiplasmodial activity of a compound is the 50% inhibitory concentration (IC50). This is the concentration of the compound that reduces parasite growth by 50% compared to a drug-free control. Data from in vitro assays are typically presented in a tabular format for clarity and comparison.

Table 1: Template for Summarizing In Vitro Antiplasmodial Activity of trans-Clopenthixol

| Parasite Strain | Resistance Profile | Assay Method | IC50 (µM) ± SD | Selectivity Index (SI) |

| e.g., 3D7 | Chloroquine-sensitive | SYBR Green I | Data to be determined | Data to be determined |

| e.g., Dd2 | Chloroquine-resistant | SYBR Green I | Data to be determined | Data to be determined |

| e.g., W2 | Multidrug-resistant | SYBR Green I | Data to be determined | Data to be determined |

The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50. A higher SI indicates greater selectivity for the parasite.

Visualizing Experimental and Logical Workflows

Diagrams are essential for representing complex experimental procedures and the logical flow of a drug discovery pipeline.

Potential Mechanisms and Signaling Pathways

While the specific mechanism of action for trans-Clopenthixol against P. falciparum is unknown, several key parasite pathways are targeted by existing antimalarials and could be investigated. One such critical pathway involves ion homeostasis, which is regulated by proteins like the P-type ATPase PfATP4.[8][9] PfATP4 is a sodium-proton pump essential for maintaining low intracellular sodium concentrations in the parasite. Inhibition of PfATP4 leads to a disruption of ion homeostasis and parasite death.[8]

Should trans-Clopenthixol demonstrate antiplasmodial activity, investigating its effect on PfATP4 and intracellular sodium and pH levels would be a logical next step.

Conclusion

Although there is currently no direct evidence for the in vitro activity of trans-Clopenthixol against Plasmodium falciparum, this guide outlines the established methodologies and conceptual frameworks necessary to conduct such an investigation. The protocols for parasite culture and drug susceptibility testing are well-defined, and a clear pathway for data analysis and interpretation exists. Should initial screenings reveal antiplasmodial activity, further studies into the mechanism of action, potentially targeting known pathways like ion homeostasis, would be warranted. This systematic approach is fundamental to the discovery and development of novel antimalarial agents.

References

- 1. Clopenthixol - Wikipedia [en.wikipedia.org]

- 2. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 3. Serum levels of the isomers of clopenthixol in patients given cis(Z)-clopenthixol or cis(Z)/trans(E)-clopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajpp.in [ajpp.in]

- 5. mmv.org [mmv.org]

- 6. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Associations between Varied Susceptibilities to PfATP4 Inhibitors and Genotypes in Ugandan Plasmodium falciparum Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: trans-Clopenthixol Dihydrochloride as a Potential Antibiotic Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the repurposing of existing drugs. Clopenthixol (B1202743), a thioxanthene (B1196266) derivative traditionally used as an antipsychotic agent, has demonstrated significant antibacterial properties. This technical guide provides an in-depth analysis of the trans (E)-isomer of Clopenthixol dihydrochloride (B599025) as a potential antibiotic. It consolidates available data on its spectrum of activity, proposes mechanisms of action, details relevant experimental protocols, and presents visual workflows and pathways to guide future research and development in this promising area.

Introduction: The Antibacterial Potential of Thioxanthenes

Clopenthixol is a typical antipsychotic drug belonging to the thioxanthene class, primarily used for the management of schizophrenia and other psychotic disorders.[1][2] It exists as a mixture of two geometric isomers: cis (Z)-clopenthixol (Zuclopenthixol), which possesses potent neuroleptic activity, and trans (E)-clopenthixol, which is devoid of such effects.[2][3][4]

The global challenge of multidrug resistance (MDR) has spurred the investigation of non-antibiotic drugs for antimicrobial applications.[5][6][7] Antipsychotic agents, particularly those from the phenothiazine (B1677639) and thioxanthene families, have emerged as promising candidates due to their observed broad-spectrum antibacterial activity.[8][9] Research indicates that the antibacterial properties of clopenthixol are not confined to the neuroleptically active cis isomer. In fact, the trans (E)-isomer exhibits potent, and in some cases superior, antibacterial action against a range of clinically relevant bacteria, presenting a unique opportunity to develop a new antibacterial agent dissociated from antipsychotic side effects.[3][8]

This document focuses on the trans-Clopenthixol isomer, summarizing its antibacterial efficacy, potential mechanisms, and the experimental frameworks required for its evaluation.

Antibacterial Spectrum and Efficacy

Studies have demonstrated that both isomers of clopenthixol possess antibacterial activity, but trans (E)-clopenthixol is often the more potent of the two against sensitive strains.[3][8] Its activity spans both Gram-positive and Gram-negative bacteria, as well as slow-growing mycobacteria.

Key Findings:

-

Gram-Positive Bacteria: trans (E)-clopenthixol is particularly effective against Gram-positive organisms, with Minimum Inhibitory Concentrations (MICs) often in the range of 6.2 to 25 µg/mL.[8] High sensitivity has been noted for Corynebacterium and Listeria species.[8]

-

Gram-Negative Bacteria: While generally less sensitive, many Gram-negative strains are inhibited at concentrations between 3.1 to 6.2 µg/mL.[8]

-

Mycobacteria: Thioxanthene derivatives, including clopenthixol, have shown inhibitory effects against slow-growing mycobacteria, such as the more resistant M. avium and M. intracellulare, which is a particularly promising finding.[10] Notably, against these organisms, the cis (Z) and trans (E) isomers have been found to have equal antibacterial potency.[10]

Quantitative Data: In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for trans (E)-Clopenthixol against various bacterial genera. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.[11][12]

| Bacterial Genus | Type | MIC Range (µg/mL) | Reference |

| Staphylococcus | Gram-positive | 6.2 - 25 | [8] |

| Streptococcus | Gram-positive | 6.2 - 25 | [8] |

| Bacillus | Gram-positive | 6.2 - 25 | [8] |

| Corynebacterium | Gram-positive | Highly Sensitive | [8] |

| Listeria | Gram-positive | Highly Sensitive | [8] |

| Enterobacteriaceae | Gram-negative | 3.1 - 6.2 | [8] |

| Vibrio | Gram-negative | 3.1 - 6.2 | [8] |

| Mycobacterium | Acid-fast | Sensitive | [10] |

Note: "Highly Sensitive" indicates strong activity was reported, though a specific MIC range was not provided in the cited text. "Sensitive" for Mycobacterium indicates inhibition within the concentration range investigated.

Proposed Mechanisms of Action

While the precise molecular targets are not fully elucidated, evidence suggests that trans-Clopenthixol exerts its antibacterial effect through multiple mechanisms, making it a compelling candidate for combating drug-resistant bacteria.

Inhibition of Efflux Pumps

A primary mechanism of multidrug resistance in bacteria is the overexpression of efflux pumps, which actively extrude antibiotics from the cell.[13][14] Thioxanthenes and related phenothiazines are known inhibitors of these pumps in both bacteria and eukaryotic cells.[8][15] By disabling these pumps, trans-Clopenthixol can increase the intracellular concentration of co-administered antibiotics, potentially restoring their efficacy. This makes it a strong candidate for use as an adjuvant in combination therapies.[6][15]

Disruption of Bacterial Membrane Integrity

The rapid, bacteriostatic effect observed with related thioxanthene compounds suggests a mechanism involving the bacterial plasma membrane.[8][9] Phenothiazines, a structurally similar class, are known to affect membrane permeability, disrupt the transmembrane potential, and interfere with membrane-bound enzymes like ATPase.[9][15] It is highly probable that trans-Clopenthixol shares this mode of action, leading to a loss of cellular homeostasis and inhibition of growth.

Caption: Proposed mechanisms of antibacterial action for trans-Clopenthixol.

Experimental Protocols

The following protocols outline standard methodologies for evaluating the antibiotic potential of compounds like trans-Clopenthixol dihydrochloride.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay determines the lowest concentration of a drug that inhibits bacterial growth.[12][16]

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). Prepare serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[12]

-

Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no drug) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the drug in which there is no visible turbidity (bacterial growth).[12]

Synergy Testing (Checkerboard Assay)

This method is used to quantify the synergistic effect when trans-Clopenthixol is combined with a conventional antibiotic.[17]

-

Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Dilute trans-Clopenthixol (Drug A) horizontally and a conventional antibiotic (Drug B) vertically. The wells will thus contain various combinations of both drugs.

-

Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay and incubate under appropriate conditions.

-

Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpretation:

-

Synergy: FIC Index ≤ 0.5

-

Additive: 0.5 < FIC Index ≤ 1.0

-

Indifference: 1.0 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay measures the ability of a compound to inhibit efflux pumps by monitoring the accumulation of a fluorescent substrate, such as ethidium (B1194527) bromide (EtBr).[13]

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest, and wash the cells. Resuspend the bacterial pellet in a suitable buffer (e.g., phosphate-buffered saline) containing a sub-inhibitory concentration of trans-Clopenthixol. An untreated sample serves as a control.

-

Assay: Add EtBr to the cell suspensions.

-

Fluorescence Monitoring: Measure the fluorescence intensity over time using a fluorometer.

-

Interpretation: An increase in fluorescence in the presence of trans-Clopenthixol compared to the control indicates that the compound is inhibiting the efflux of EtBr, leading to its accumulation and intercalation with DNA, thus providing evidence of efflux pump inhibition.

Caption: A logical workflow for the preclinical evaluation of trans-Clopenthixol.

Isomeric Relationship and Therapeutic Implications

The key advantage of trans-Clopenthixol lies in its structural relationship to its cis isomer. While both show antibacterial effects, only the cis isomer has significant dopamine (B1211576) receptor antagonist activity.[1][3] This stereo-isomeric dissociation allows for the potential development of trans-Clopenthixol as a pure antibacterial agent without the sedative and extrapyramidal side effects associated with its neuroleptic counterpart.

Caption: Dissociation of neuroleptic and antibacterial effects in Clopenthixol isomers.

Conclusion and Future Directions

This compound represents a promising candidate for drug repurposing in the fight against bacterial infections. Its significant in vitro activity, including against resistant mycobacteria, and its likely mechanisms of action—efflux pump inhibition and membrane disruption—position it as a potential standalone agent or as a synergistic partner for existing antibiotics.

The dissociation of its antibacterial effects from the neuroleptic activity of its cis isomer is a critical advantage, potentially offering a safer therapeutic window.

Future research should focus on:

-

In Vivo Efficacy: Conducting animal model studies to evaluate the in vivo efficacy and pharmacokinetics of trans-Clopenthixol against various bacterial infections.

-

Mechanism Elucidation: Performing detailed molecular studies to identify the specific efflux pumps and membrane components it interacts with.

-

Toxicity Profile: Establishing a comprehensive safety and toxicity profile for trans-Clopenthixol when used at concentrations required for antibacterial activity.

-

Synergy Studies: Expanding synergy testing to a broader range of antibiotics and clinically relevant, multidrug-resistant bacterial strains.

The exploration of trans-Clopenthixol could pave the way for a new generation of antimicrobials derived from well-characterized non-antibiotic drug classes.

References

- 1. Clopenthixol | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zuclopenthixol dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereo-isomeric dissociation of the antibacterial and the neuroleptic effect of clopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Repurposing Antidepressants and Phenothiazine Antipsychotics as Efflux Pump Inhibitors in Cancer and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Non-Antibiotic Drug Repositioning as an Alternative Antimicrobial Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial activity of antipsychotic agents, their association with lipid nanocapsules and its impact on the properties of the nanocarriers and on antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antibacterial effect of selected phenothiazines and thioxanthenes on slow-growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. idexx.dk [idexx.dk]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of a Library of Thioxanthones and Their Potential as Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evidence of significant synergism between antibiotics and the antipsychotic, antimicrobial drug flupenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Broader Spectrum: A Technical Guide to the Non-Dopaminergic Effects of Thioxanthenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioxanthenes, a class of typical antipsychotic drugs, have long been characterized by their primary mechanism of action: dopamine (B1211576) D2 receptor antagonism. This targeted activity is central to their efficacy in managing psychosis. However, a comprehensive understanding of their pharmacological profile reveals a significant array of non-dopaminergic effects. These off-target interactions contribute substantially to both the therapeutic nuances and the side-effect profiles of these compounds. This technical guide provides an in-depth exploration of the non-dopaminergic pharmacology of thioxanthenes, offering a valuable resource for researchers, scientists, and drug development professionals. By delving into their interactions with serotonergic, histaminergic, adrenergic, and muscarinic receptors, we aim to provide a clearer picture of the complex pharmacology of this important class of drugs.

Data Presentation: A Comparative Analysis of Receptor Binding Affinities

The affinity of thioxanthene (B1196266) derivatives for various non-dopaminergic receptors is a key determinant of their overall pharmacological effect. The following table summarizes the inhibitory constants (Ki) of several prominent thioxanthenes at key serotonin, histamine (B1213489), adrenergic, and muscarinic receptor subtypes. Lower Ki values indicate a higher binding affinity.

| Drug | 5-HT2A (Ki, nM) | H1 (Ki, nM) | α1-Adrenergic (Ki, nM) | M1 (Ki, nM) |

| Chlorprothixene | 9.4[1][2] | 3.75[1][2] | High Affinity[3] | High Affinity[3] |

| Clopenthixol | High Affinity[4] | Weaker Affinity[5][6] | High Affinity[5][6] | Low Affinity[5][6] |

| cis-(Z)-Flupenthixol | 7[1][2][6][7][8] | Slight Affinity[9] | High Affinity[10] | No Affinity[9] |

| Thiothixene | High Affinity[11][12] | High Affinity[11] | High Affinity[11] | Moderate Affinity[11] |

| Zuclopenthixol | High Affinity[5][6][13] | Weaker Affinity[5][6][13] | High Affinity[5][6][13] | Low Affinity[5][6][13] |

Core Non-Dopaminergic Interactions and Their Signaling Pathways

Thioxanthenes exert their non-dopaminergic effects by acting as antagonists at several key G-protein coupled receptors (GPCRs). Understanding the downstream signaling cascades initiated by these interactions is crucial for predicting their physiological and pathological consequences.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is a prominent feature of many thioxanthenes and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and reduce the incidence of extrapyramidal side effects. The 5-HT2A receptor primarily couples to Gq/11 proteins.

Histamine H1 Receptor Antagonism

The sedative and weight-gain-inducing effects of many thioxanthenes are attributed to their potent antagonism of the histamine H1 receptor. Similar to the 5-HT2A receptor, the H1 receptor is also coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C.

Adrenergic α1-Receptor Antagonism

Blockade of α1-adrenergic receptors by thioxanthenes can lead to cardiovascular side effects such as orthostatic hypotension and dizziness. These receptors are also coupled to Gq/11 proteins, and their antagonism inhibits the signaling cascade responsible for smooth muscle contraction in blood vessels.

Muscarinic M1 Receptor Antagonism

Antagonism of muscarinic M1 receptors contributes to the anticholinergic side effects associated with some thioxanthenes, including dry mouth, blurred vision, and cognitive impairment. The M1 receptor is another Gq/11-coupled receptor, and its blockade disrupts the same signaling pathway as described above.

Experimental Protocols: Radioligand Binding Assay

The quantitative data presented in this guide are primarily derived from radioligand binding assays. This technique is the gold standard for determining the affinity of a drug for a specific receptor.

Detailed Methodology for a Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a thioxanthene for a specific non-dopaminergic receptor (e.g., 5-HT2A).

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

-

Test Compound: Thioxanthene derivative of interest.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT2A antagonist (e.g., Mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well harvester with glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the prepared cell membranes, a fixed concentration of the radioligand ([³H]-Ketanserin, typically near its Kd value), and varying concentrations of the unlabeled thioxanthene test compound.

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14][15]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[14][15]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each filter using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13][16][17]

-

Conclusion

The pharmacological actions of thioxanthenes extend far beyond their well-established effects on the dopaminergic system. Their interactions with serotonin, histamine, adrenergic, and muscarinic receptors are integral to their complete clinical profile. A thorough understanding of these non-dopaminergic effects is essential for the rational design of new antipsychotic agents with improved efficacy and tolerability. The data and methodologies presented in this technical guide provide a solid foundation for further research and development in this critical area of neuropharmacology. By continuing to explore the intricate receptor binding profiles of thioxanthenes, the scientific community can work towards developing more targeted and effective treatments for psychotic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cis-(Z)-Flupentixol dihydrochloride | CAS#:51529-01-2 | Chemsrc [chemsrc.com]

- 8. caymanchem.com [caymanchem.com]

- 9. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 13. scielo.br [scielo.br]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. revvity.com [revvity.com]

- 16. cdn-links.lww.com [cdn-links.lww.com]

- 17. scielo.br [scielo.br]

The Silent Counterpart: A Deep Dive into the Pharmacological Profile of trans(E)-Clopenthixol

For Immediate Release

Shanghai, China – December 10, 2025 – While the antipsychotic efficacy of the thioxanthene (B1196266) derivative clopenthixol (B1202743) is attributed to its cis(Z)-isomer, zuclopenthixol, the pharmacological profile of its geometric counterpart, the trans(E)-isomer, has remained largely in the shadows. This technical guide provides an in-depth exploration of the pharmacological characteristics of trans(E)-clopenthixol, the clinically inactive isomer of clopenthixol. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's properties.

Clopenthixol is a mixture of two geometric isomers: the pharmacologically active cis(Z)-clopenthixol (zuclopenthixol) and the inactive trans(E)-clopenthixol. Clinical and preclinical studies have consistently demonstrated that the antipsychotic and anti-manic effects of clopenthixol reside with the cis(Z)-isomer, which exhibits potent antagonism at dopamine (B1211576) D1 and D2 receptors.[1] In contrast, the trans(E)-isomer is considered to be devoid of significant anti-dopaminergic activity.[2]

Comparative Receptor Binding Affinity

While comprehensive quantitative data on the receptor binding profile of trans(E)-clopenthixol is sparse in publicly available literature, existing information indicates a marked difference in affinity for key central nervous system receptors compared to its active counterpart. The following table summarizes the known and inferred receptor binding characteristics of the clopenthixol isomers.

| Receptor Target | cis(Z)-Clopenthixol (Zuclopenthixol) Affinity (Ki) | trans(E)-Clopenthixol Affinity (Ki) | Reference |

| Dopamine D1 | High | Negligible | [1] |

| Dopamine D2 | High | Negligible | [1][2] |

| Adrenergic α1 | High | Similar to cis(Z)-isomer | [2] |

Note: "High" indicates potent binding affinity, while "Negligible" suggests a lack of significant binding. Specific Ki values for trans(E)-clopenthixol are not widely reported.

Functional Activity

Interestingly, one study noted that the two isomers do not differ in their anti-noradrenergic effects, suggesting that trans(E)-clopenthixol may retain activity at adrenergic receptors.[2] However, the clinical significance of this finding remains to be elucidated.

Pharmacokinetics

Studies on the pharmacokinetics of clopenthixol isomers have revealed some key differences. Following administration of either the mixed isomer formulation or the pure cis(Z)-isomer, both isomers can be detected in the serum.[3][4] Notably, the biological half-life of trans(E)-clopenthixol has been found to be longer than that of cis(Z)-clopenthixol.[4] Importantly, there is no evidence of in vivo isomerization from the cis(Z)-form to the trans(E)-form, or vice versa.[3][5]

Experimental Methodologies

The determination of the pharmacological profile of clopenthixol isomers relies on established in vitro and in vivo techniques.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. A generalized workflow for such an assay is depicted below.

Protocol Outline:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and subjected to centrifugation to isolate the cell membranes. The resulting membrane pellet is resuspended in an appropriate buffer.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (trans(E)-clopenthixol).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the affinity of the test compound for the receptor.

Functional Assays (e.g., cAMP Assay)

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or has no effect on receptor signaling. For G-protein coupled receptors (GPCRs) like dopamine receptors, measuring changes in the intracellular second messenger cyclic AMP (cAMP) is a common method.

Protocol Outline:

-

Cell Culture: Cells engineered to express the dopamine receptor of interest are cultured.

-

Treatment: The cells are pre-incubated with varying concentrations of trans(E)-clopenthixol (to test for antagonist activity) followed by the addition of a known dopamine receptor agonist.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cAMP is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: The results are used to generate dose-response curves to determine if trans(E)-clopenthixol inhibits the agonist-induced cAMP production, which would indicate antagonist activity.

Conclusion

The available evidence strongly supports the classification of trans(E)-clopenthixol as the pharmacologically inactive isomer of clopenthixol, primarily due to its negligible affinity for and lack of antagonist activity at dopamine D1 and D2 receptors. While it may possess some activity at adrenergic receptors, this does not translate into antipsychotic efficacy. The distinct pharmacological profiles of the cis(Z) and trans(E) isomers underscore the critical role of stereochemistry in drug-receptor interactions and therapeutic activity. Further research to fully quantitate the binding profile of trans(E)-clopenthixol across a wider range of CNS receptors could provide a more complete picture of its pharmacological inertness and serve as a valuable reference for structure-activity relationship studies in the thioxanthene class of compounds.

References

- 1. Zuclopenthixol dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine and mania. The effects of trans- and cis-clopenthixol in a double-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]